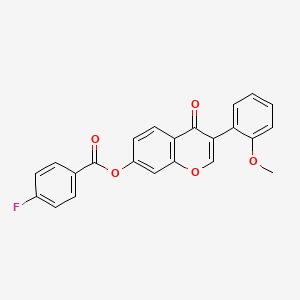

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Description

This compound belongs to the chromen-4-one (benzopyranone) family, characterized by a fused benzopyran ring system with a ketone group at position 2. The core structure is substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a 4-fluorobenzoate ester. This substitution pattern confers unique physicochemical and biological properties, particularly in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer’s . Its molecular formula is C24H17FO6 (monoisotopic mass: 420.1009 g/mol), and it exhibits favorable drug-like properties, including high gastrointestinal absorption, blood-brain barrier (BBB) permeability, and compliance with Lipinski’s rule .

Properties

Molecular Formula |

C23H15FO5 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |

InChI Key |

JIMYXRSKKMPFRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves a multi-step process:

Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.

Introduction of the 2-Methoxyphenyl Group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification with 4-Fluorobenzoic Acid: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

Substitution: The fluorine atom in the 4-fluorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its structural similarity to other bioactive chromen-4-one derivatives.

Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

Chemical Biology: It can serve as a probe to study cellular pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate would depend on its specific biological target. Generally, chromen-4-one derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of biological pathways. The presence of the 4-fluorobenzoate moiety may enhance its binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The fluorobenzoate moiety in the target compound differentiates it from analogs with methyl, methoxy, or other substituents. Key comparisons include:

Key Observations :

- Fluorine vs. Methyl : The 4-fluorobenzoate group in the target compound may enhance metabolic stability and electrostatic interactions with enzyme active sites compared to the 4-methyl analog .

- Chlorine vs. Methoxy : The 4-chlorophenyl variant () introduces steric and electronic effects that could alter binding kinetics but may reduce BBB permeability due to increased molecular weight.

- Ester Flexibility : Propionate and morpholine-carboxylate esters () demonstrate how ester group modifications impact lipophilicity and solubility.

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is C19H15O5F. The structure features a chromenone core substituted with a methoxyphenyl group and a fluorobenzoate moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antioxidant Activity : Compounds in the chromone family have been shown to scavenge free radicals, which may protect against oxidative stress.

- Enzyme Inhibition : Many chromone derivatives inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and lipoxygenases (LOX).

Biological Activity Data

The following table summarizes the biological activities reported for structurally related compounds:

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3b | AChE Inhibition | 10.4 | |

| 3e | BChE Inhibition | 5.4 | |

| 2c | COX-2 Inhibition | Moderate | |

| 3h | Antioxidant Activity | Significant |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of several chromone derivatives against AChE and BChE. Compounds with fluorine substitutions showed enhanced inhibitory effects, suggesting that the presence of electron-withdrawing groups could be beneficial for neuroprotection.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects, indicating potential for anticancer applications. For example, compound 3b showed significant activity against MCF-7 breast cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of chromone derivatives. The introduction of halogen atoms, such as fluorine, has been associated with increased potency against various enzyme targets. Molecular docking studies suggest that these compounds can form stable interactions with active sites of enzymes, which is crucial for their inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.